molecular formula C13H10N4O2 B8363959 5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine

5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine

Cat. No.: B8363959
M. Wt: 254.24 g/mol
InChI Key: JBVKCKCFPKLNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is known for its unique structural features, which include a pyridine ring, a phenyl ring, and an oxadiazole ring. These structural elements contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine typically involves the reaction of 3-pyridinecarbohydrazide with 2-hydroxy-4-nitrobenzoic acid in the presence of polyphosphoric acid. The mixture is stirred overnight at 150°C to yield the intermediate 5-nitro-2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of substituted oxadiazole compounds.

Scientific Research Applications

5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, phenyl ring, and oxadiazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

5-(4-pyridin-3-yloxyphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C13H10N4O2/c14-13-17-16-12(19-13)9-3-5-10(6-4-9)18-11-2-1-7-15-8-11/h1-8H,(H2,14,17)

InChI Key

JBVKCKCFPKLNEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)C3=NN=C(O3)N

Origin of Product

United States

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